molecular formula C18H20BrClN2O3 B8167805 (2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-carbamic acid tert-butyl ester

(2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-carbamic acid tert-butyl ester

Cat. No.: B8167805
M. Wt: 427.7 g/mol
InChI Key: CKWBEICXFWNDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-carbamic acid tert-butyl ester is a complex organic compound that features a pyridine ring substituted with bromine and chlorine atoms, a methoxybenzyl group, and a carbamic acid tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-carbamic acid tert-butyl ester typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors such as acrolein and ammonia.

    Halogenation: The pyridine ring is then subjected to halogenation reactions to introduce bromine and chlorine atoms at the 2 and 5 positions, respectively. This can be achieved using reagents like bromine and chlorine gas under controlled conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the halogenated pyridine ring.

    Formation of the Carbamic Acid Ester: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The carbamic acid ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or primary amines can be used in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

    Substitution Reactions: Substituted pyridine derivatives with different functional groups.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Hydrolysis: Carbamic acid and its derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

    (2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.

    (2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester group instead of a tert-butyl ester group.

Uniqueness

The uniqueness of (2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-carbamic acid tert-butyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl ester group, in particular, enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-(2-bromo-5-chloropyridin-3-yl)-N-[(4-methoxyphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrClN2O3/c1-18(2,3)25-17(23)22(15-9-13(20)10-21-16(15)19)11-12-5-7-14(24-4)8-6-12/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWBEICXFWNDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)OC)C2=C(N=CC(=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.